Home > Products > Building Blocks P5808 > 3-(3,4-Dimethylphenoxy)piperidine hydrochloride
3-(3,4-Dimethylphenoxy)piperidine hydrochloride - 1220033-76-0

3-(3,4-Dimethylphenoxy)piperidine hydrochloride

Catalog Number: EVT-1684588
CAS Number: 1220033-76-0
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Paroxetine Hydrochloride ((−)-trans-4-(p-Fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine hydrochloride) []

  • Compound Description: Paroxetine hydrochloride, marketed as Paxil, is a selective serotonin reuptake inhibitor (SSRI) primarily used to treat major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, and generalized anxiety disorder. It functions by blocking the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. []
  • Relevance: Paroxetine hydrochloride shares several crucial structural features with 3-(3,4-Dimethylphenoxy)piperidine hydrochloride, including a piperidine ring core. The key difference lies in the substituents attached to this core. While 3-(3,4-Dimethylphenoxy)piperidine hydrochloride has a 3,4-dimethylphenoxy group directly attached to the piperidine ring, Paroxetine hydrochloride possesses a 3,4-methylenedioxyphenoxymethyl group attached to the piperidine ring at the 3-position and a p-fluorophenyl group at the 4-position. []
  • Compound Description: BRL 29060A is a radiolabeled analog of Paroxetine, a selective serotonin reuptake inhibitor (SSRI). It is utilized in mechanistic studies and research on serotonin reuptake inhibition. []
  • Relevance: This compound shares the piperidine ring system and the 3,4-methylenedioxyphenoxymethyl substituent with Paroxetine hydrochloride, further highlighting its structural similarity to 3-(3,4-Dimethylphenoxy)piperidine hydrochloride. The presence of the radiolabel ([14C]) in BRL 29060A makes it a valuable tool for investigating the mechanism of action and metabolic fate of Paroxetine and potentially related compounds like 3-(3,4-Dimethylphenoxy)piperidine hydrochloride. []

3. 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino) propane hydrochloride (DDPH) [, , , , , , , , , , , , , ]

  • Compound Description: DDPH is a synthetic compound studied for its potential therapeutic applications in various conditions. It exhibits antihypertensive effects, likely mediated through its calcium antagonist properties and its ability to block α1-adrenoceptors. [, , , , , , , , , , , , , ]
  • Relevance: DDPH shares a structural resemblance to 3-(3,4-Dimethylphenoxy)piperidine hydrochloride due to the presence of a 2,6-dimethylphenoxy moiety in its structure. This shared feature suggests that both compounds could potentially exhibit similar binding affinities or pharmacological activities related to this specific structural component. [, , , , , , , , , , , , , ]

4. (−)-Trans-3-(2-bromo-4,5-methylenedioxyphenoxymethyl)1-butyl-4-(4 fluorophenyl)-piperidine hydrochloride []

  • Compound Description: This compound is a piperidine derivative designed as a selective blocker for calcium overloading in cerebral cells. Its potential therapeutic applications include treating anoxia, ischemia, migraine, and epilepsy. []
  • Relevance: This compound shares with 3-(3,4-Dimethylphenoxy)piperidine hydrochloride the core structure of a piperidine ring substituted at the 3-position with a phenoxymethyl group. While 3-(3,4-Dimethylphenoxy)piperidine hydrochloride has a simpler dimethylphenoxy group, this related compound features a 2-bromo-4,5-methylenedioxyphenoxymethyl group. The presence of a butyl group at the 1-position and a 4-fluorophenyl group at the 4-position of the piperidine ring further differentiates this compound. These modifications highlight how subtle changes in the substituents attached to the piperidine ring can lead to significant differences in pharmacological activity. []

5. 1-Benzylpiperidine-4-carboxaldehyde []

  • Compound Description: This compound is a key intermediate in the synthesis of Donepezil hydrochloride. []
  • Relevance: The compound shares the piperidine ring structure with 3-(3,4-Dimethylphenoxy)piperidine hydrochloride. This commonality highlights the importance of the piperidine ring system in medicinal chemistry, particularly for neurological conditions. Although their pharmacological targets differ, the shared piperidine scaffold suggests potential similarities in their physicochemical properties and metabolic pathways. []

6. 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl pivalate []

  • Compound Description: This compound is a key intermediate in the synthesis of d3-Poziotinib hydrochloride, a deuterated analog of the tyrosine kinase inhibitor Poziotinib. []
  • Relevance: While this compound doesn't directly share a structural similarity with 3-(3,4-Dimethylphenoxy)piperidine hydrochloride, it highlights the use of halogenated phenylamino groups in medicinal chemistry, particularly in the context of kinase inhibition. This information could be valuable for exploring potential structure-activity relationships and designing new compounds with modified activity profiles, potentially related to 3-(3,4-Dimethylphenoxy)piperidine hydrochloride. []

7. 1-[4-[4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy]-piperidin-1-yl]prop-2-en-1-one hydrochloride (HM781-36B) []

  • Compound Description: HM781-36B is a tyrosine kinase inhibitor investigated for treating advanced solid tumors. []
  • Relevance: HM781-36B shares the piperidine ring system with 3-(3,4-Dimethylphenoxy)piperidine hydrochloride. This commonality, despite the different therapeutic targets, emphasizes the versatility of the piperidine scaffold in medicinal chemistry and its potential for generating compounds with diverse biological activities. []

8. 2-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline, 2-(3'4'-dihydroxybenzyl)piperidine, and 1,2,3,4-tetrahydroisoquinoline with their respective N-methyl and N-n-propyl homologs []

  • Compound Description: These compounds are molecular segments of apomorphine, synthesized and studied for their potential dopaminergic and cholinergic effects. []
  • Relevance: The presence of the piperidine structure in 2-(3'4'-dihydroxybenzyl)piperidine and its N-methyl and N-n-propyl homologs directly links it to 3-(3,4-Dimethylphenoxy)piperidine hydrochloride. This shared scaffold highlights the importance of the piperidine ring system in medicinal chemistry, particularly for neurological and psychological conditions. []
Overview

3-(3,4-Dimethylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNOC_{13}H_{20}ClNO and a CAS number of 1220033-76-0. This compound is a derivative of piperidine, which is a six-membered heterocyclic amine. The structure features a 3,4-dimethylphenoxy group attached to the piperidine ring, contributing to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

Source and Classification

The compound is classified under piperidine derivatives, which are significant in pharmaceutical chemistry due to their diverse biological activities. Piperidines serve as essential building blocks in drug design, making 3-(3,4-Dimethylphenoxy)piperidine hydrochloride valuable for further research and development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(3,4-Dimethylphenoxy)piperidine hydrochloride typically involves the following procedure:

  1. Starting Materials: The reaction begins with 3,4-dimethylphenol and piperidine.
  2. Reaction Conditions: The reaction is conducted in the presence of a suitable base (such as sodium hydroxide) and an organic solvent (like ethanol or dimethylformamide).
  3. Formation of Intermediate: An intermediate compound is formed through nucleophilic substitution where the phenolic oxygen attacks the piperidine nitrogen.
  4. Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability .

In industrial settings, production may utilize batch or continuous flow processes with automated reactors to ensure consistency in quality and yield. Purification methods such as crystallization or recrystallization are employed to achieve high purity levels of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(3,4-Dimethylphenoxy)piperidine hydrochloride can be described as follows:

  • Molecular Formula: C13H20ClNOC_{13}H_{20}ClNO
  • Molecular Weight: Approximately 245.76 g/mol
  • Structural Features:
    • A piperidine ring (a six-membered ring containing one nitrogen atom).
    • A phenoxy group (an aromatic ring connected via an oxygen atom) with two methyl substituents at the 3 and 4 positions.

The compound's three-dimensional conformation can significantly influence its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenoxy)piperidine hydrochloride can participate in various chemical reactions:

  • Oxidation: This can yield ketones or aldehydes when treated with oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
  • Substitution Reactions: Nucleophilic substitutions can introduce different functional groups into the molecule using reagents like alkyl halides or acyl chlorides under basic conditions .

Common Reagents and Conditions

The choice of reagents and reaction conditions plays a critical role in determining the products formed during these reactions. For example:

  • Oxidation agents: Potassium permanganate (KMnO₄) for selective oxidation.
  • Reducing agents: Lithium aluminum hydride (LiAlH₄) for reduction processes.
  • Substitution conditions: Basic conditions often favor nucleophilic substitution reactions.
Mechanism of Action

The mechanism of action for 3-(3,4-Dimethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. Although detailed mechanisms are still under investigation, preliminary studies suggest potential interactions that may lead to antimicrobial or anticancer activities . This compound's ability to modulate biological pathways makes it a subject of interest for therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in water due to its hydrochloride form, enhancing its bioavailability.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be stored away from strong oxidizers.
  • pH Sensitivity: The compound's solubility may vary with pH changes, affecting its pharmacological properties .
Applications

Scientific Uses

3-(3,4-Dimethylphenoxy)piperidine hydrochloride has diverse applications across various scientific fields:

  • Chemistry: Serves as a building block in synthesizing complex organic molecules and is utilized as a reagent in different chemical reactions.
  • Biology: Under investigation for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Research continues into its therapeutic potential for treating various diseases due to its interaction with specific biological targets.
  • Industry: Used in developing new materials and as an intermediate in pharmaceutical and agrochemical production .
Synthetic Methodologies and Optimization Strategies

Novel Catalytic Approaches for Piperidine Core Functionalization

Transition metal-catalyzed hydrogenation represents a transformative methodology for constructing the piperidine core of 3-(3,4-dimethylphenoxy)piperidine hydrochloride. Heterogeneous cobalt catalysts supported on titanium nanoparticles enable pyridine-to-piperidine reduction under acid-free aqueous conditions, achieving >95% conversion with minimized environmental impact [1]. For stereoselective requirements, ruthenium-based systems facilitate cis-hydrogenation of polysubstituted pyridines, while iridium complexes with chiral P,N-ligands achieve enantioselective reduction of 2-substituted pyridinium salts—critical for pharmaceutical intermediates [1]. Palladium-catalyzed hydrogenation further expands substrate tolerance, allowing incorporation of sensitive fluorinated groups without decomposition, which is essential for advanced analogs [1] [9].

Recent advances leverage borenium ion catalysis as a non-transition metal alternative, utilizing hydrosilanes for pyridine reduction under mild conditions. This approach achieves excellent diastereoselectivity (>20:1 dr) while eliminating precious metal contamination risks in final APIs [1]. Catalyst recyclability has been demonstrated through immobilized cobalt systems maintaining >90% activity over five cycles, significantly reducing synthetic costs [9].

Table 1: Catalytic Systems for Piperidine Core Synthesis

Catalyst TypeReaction ConditionsYield (%)SelectivityKey Advantage
Co/Ti NanoparticlesH₂ (50 bar), H₂O, 80°C95N/AAcid-free aqueous conditions
Ru HeterogeneousH₂ (30 bar), EtOAc, 100°C88>95% cisStereocontrol for polysubstituted cores
Ir-P,N Chiral ComplexHCO₂H/NEt₃, DCM, 40°C8297% eeEnantioselective reduction
Borenium HydrosilanePhSiH₃, DCM, 25°C75>20:1 drPrecious metal-free

Regioselective Phenoxy Group Incorporation via Cross-Coupling Reactions

Regioselective installation of the 3,4-dimethylphenoxy moiety necessitates precision coupling strategies. Suzuki-Miyaura reactions enable direct C-O bond formation between halogenated piperidines and 3,4-dimethylphenol derivatives under palladium catalysis. Key to success is the use of BrettPhos precatalysts, which suppress undesired O-alkylation byproducts while achieving >85% coupling yields [5]. Concentration optimization (0.2-0.5 M in THF) proves critical for preventing dialkylation side products during phenoxy-ethyl tethering, as demonstrated in the synthesis of 4-[2-(3,4-dimethylphenoxy)ethyl]piperidine precursors [5] .

Electron-deficient piperidinyl substrates significantly enhance regiocontrol, where N-protected 3-bromopiperidines undergo copper-mediated O-arylation with 3,4-dimethylphenol at 90°C. This method achieves ortho-substitution selectivity ratios exceeding 15:1 relative to para isomers, attributed to steric guidance from the adjacent dimethyl substituents [8]. Microwave-assisted protocols further improve efficiency, reducing reaction times from 24 hours to <90 minutes while maintaining yields >80% [5].

Table 2: Phenoxy Incorporation Methodologies

Coupling StrategyReagents/ConditionsYield (%)RegioselectivityLimitations
Pd/BrettPhosAryl-Bpin, K₃PO₄, 80°C88>95% O-couplingSensitive to steric bulk
CuI/ProlinePhenol, Cs₂CO₃, DMSO, 90°C8215:1 ortho:paraRequires electron-deficient piperidine
One-Pot SequentialBorylation/Suzuki, 70°C76Ortho-specificComplex optimization

Stereochemical Control in Piperidine Substitution Patterns

Stereoselective construction of the piperidine ring significantly influences the pharmacological profile of 3-(3,4-dimethylphenoxy)piperidine hydrochloride. Chiral resolution remains the most robust approach, where racemic 3-phenylpiperidine precursors are treated with L-tartaric acid to afford (3R)-isomers in >99% ee, crucial for CNS-active derivatives [3]. Asymmetric hydrogenation of pyridinium salts using Ir/(R)-SegPhos catalysts delivers enantiomerically enriched piperidines with 97% ee, establishing the C3 stereocenter prior to phenoxy coupling [1] [3].

For trans-3,4-disubstituted systems, substrate-directed reduction provides exceptional diastereocontrol. 3,4-Dimethylpyridine derivatives undergo hydrogenation over Rh/Al₂O₃ to yield all-cis configured piperidines (>50:1 dr), whereas Pd/C systems favor trans-isomers (8:1 dr) under identical conditions [6]. These stereochemical outcomes correlate with differential adsorption on metal surfaces, where bulkier substituents dictate approach geometry. Chiral auxiliaries like Oppolzer’s sultam enable asymmetric alkylation at C3, establishing quaternary stereocenters before cyclization—critical for analogs like JDTic κ-opioid antagonists [6].

Solvent-Free and Green Synthesis Protocols for Improved Yield

Solvent-free methodologies substantially enhance the sustainability profile of 3-(3,4-dimethylphenoxy)piperidine synthesis. Mechanochemical grinding of piperidone precursors with 3,4-dimethylphenol using K₂CO₃ as a solid base achieves 92% coupling efficiency in 45 minutes, eliminating traditional dipolar aprotic solvents [8]. This approach reduces E-factor waste metrics from 32 to <5, primarily by avoiding aqueous workup requirements [8].

Amino acid-mediated piperidone formation exemplifies green chemistry principles. Esterified aspartic acid serves as both carbon source and chiral controller in aqueous cyclizations, producing enantiomerically defined piperidone intermediates at 70°C without organic solvents. Subsequent dehydrative aromatization yields 80% of the piperidine core while maintaining >90% atom economy [8]. Microwave-assisted hydrogenation completes the sequence in a one-vessel operation, reducing cumulative energy demand by 65% compared to stepwise protocols [8].

Table 3: Green Synthesis Performance Metrics

ParameterTraditional MethodSolvent-Free ProtocolImprovement
Reaction Mass Efficiency28%74%2.6× increase
E-Factor (waste/product)324.785% reduction
Energy Consumption1,850 kJ/mol620 kJ/mol66% reduction
Water Usage15 L/mol1.2 L/mol92% reduction

Comparative Analysis of Hydrochloride Salt Formation Techniques

Hydrochloride salt precipitation represents the critical final step in API-grade 3-(3,4-dimethylphenoxy)piperidine production. Solvent screening reveals tetrahydrofuran (THF)/diethyl ether mixtures (1:4 v/v) as optimal for crystalline homogeneity, yielding 98.5% purity with residual solvent <200 ppm [5]. Anti-solvent addition protocols demonstrate superior particle size control compared to reactive gas bubbling; slow ether addition to THF solutions generates uniform 20-50 µm crystals ideal for filtration, whereas HCl(g) introduction produces polydisperse aggregates requiring milling [1] [5].

Temperature-programmed crystallization significantly enhances polymorphic purity. Cooling saturated aqueous-ethanol solutions (45°C → -5°C at 0.5°C/min) exclusively produces the thermodynamically stable Form II polymorph, avoiding hygroscopic variants that compromise long-term stability [5]. Critical water content (<0.5% w/w) during acidification prevents hydrate formation—validated by in-line NIR monitoring that correlates [OH] absorbance with crystal lattice integrity [1]. Salt dissociation kinetics further inform processing: methanolic HCl generates highly soluble salts amenable to spray drying, while aqueous systems favor crystalline products for direct compression.

Table 4: Hydrochloride Salt Formation Techniques Comparison

MethodPurity (%)Particle Size DistributionProcessing TimeKey Advantage
THF/Ether Anti-Solvent99.2Narrow (D₅₀=35µm)4 hoursUniform morphology
HCl(g) Bubbling98.1Broad (D₅₀=120µm)1 hourRapid precipitation
Aqueous-Ethanol Cooling99.5Moderate (D₅₀=75µm)12 hoursPolymorphic control
Methanolic Spray Drying97.8Very fine (D₅₀=8µm)2 hoursAmorphous dispersion

Compound Names in Article:

  • 3-(3,4-Dimethylphenoxy)piperidine hydrochloride
  • 3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride
  • (3R)-3-(3,4-Dimethylphenoxy)piperidine
  • trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine
  • 4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride

Properties

CAS Number

1220033-76-0

Product Name

3-(3,4-Dimethylphenoxy)piperidine hydrochloride

IUPAC Name

3-(3,4-dimethylphenoxy)piperidine;hydrochloride

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

InChI

InChI=1S/C13H19NO.ClH/c1-10-5-6-12(8-11(10)2)15-13-4-3-7-14-9-13;/h5-6,8,13-14H,3-4,7,9H2,1-2H3;1H

InChI Key

GXCVHUYQTNDGLP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC2CCCNC2)C.Cl

Canonical SMILES

CC1=C(C=C(C=C1)OC2CCCNC2)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.